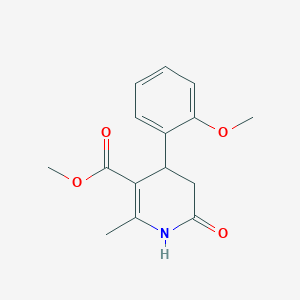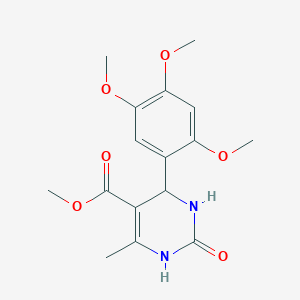
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate, also known as BZP, is a synthetic compound that belongs to the piperazine family. BZP is a psychoactive drug that has been used recreationally as a substitute for MDMA or ecstasy. However, BZP has also been studied for its potential medicinal properties and has shown promising results in scientific research.
Mecanismo De Acción
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate acts as a stimulant by increasing the release of dopamine and norepinephrine in the brain. 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate also inhibits the reuptake of these neurotransmitters, leading to their increased availability in the brain. This results in increased alertness, energy, and euphoria.
Biochemical and Physiological Effects
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate has been found to have a number of biochemical and physiological effects. In addition to its stimulant properties, 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate has been shown to increase heart rate, blood pressure, and body temperature. 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate has also been found to cause pupil dilation and muscle tremors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in large quantities. 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate is also relatively stable and has a long shelf life. However, 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate is a controlled substance in many countries and requires special permits for use in research.
Direcciones Futuras
There are several potential directions for future research on 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to determine the optimal dosage and administration of 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate for these conditions. Other potential areas of research include the development of new synthetic methods for 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate and the investigation of its effects on other neurotransmitters and brain pathways.
In conclusion, 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate is a synthetic compound that has been studied for its potential medicinal properties. While it has been used recreationally as a substitute for MDMA, 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate has shown promising results in scientific research for the treatment of depression and anxiety disorders. Further studies are needed to fully understand the potential benefits and limitations of 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate.
Métodos De Síntesis
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate can be synthesized by the condensation of 1-benzylpiperazine with butyraldehyde. The resulting product is then treated with oxalic acid to form the oxalate salt of 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate. The synthesis of 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate has been studied for its potential medicinal properties, particularly in the treatment of depression and anxiety disorders. In one study, 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate was found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood. 1-sec-butyl-4-(2-methylbenzyl)piperazine oxalate has also been shown to have anxiolytic effects in animal models.
Propiedades
IUPAC Name |
1-butan-2-yl-4-[(2-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2.C2H2O4/c1-4-15(3)18-11-9-17(10-12-18)13-16-8-6-5-7-14(16)2;3-1(4)2(5)6/h5-8,15H,4,9-13H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEGOSMVMSHZOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC=C2C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B5136270.png)


![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5136291.png)
![1-ethoxy-4-[2-(4-nitrophenoxy)ethoxy]benzene](/img/structure/B5136294.png)
![methyl 4-(3-{(2-furylmethyl)[(methylamino)carbonothioyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5136309.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}methanamine](/img/structure/B5136319.png)

![5-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5136338.png)
![(4-ethoxyphenyl){2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}amine](/img/structure/B5136342.png)

![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-(1H-indol-1-yl)-N-methylethanamine](/img/structure/B5136357.png)
